γ-Turn Versus β-Turn Induction by Aze and Proline
When incorporated into model tetrapeptides (R₂CO-2-R₁Aze-L-Ala-NHMe), the four-membered azetidine ring of Aze forces the peptide backbone to preferentially adopt γ-turn conformations, in sharp contrast to the five-membered pyrrolidine ring of proline, which preferentially induces β-turns under identical model conditions [1]. This conformational divergence arises exclusively from ring size: the 4-membered ring imposes distinct φ/ψ dihedral constraints compared to the 5-membered Pro ring [2]. Both residues can serve as reverse turn inducers, but the nature of the turn differs as a direct function of ring size—a property that cannot be replicated by proline, 3,4-dehydroproline, or cis-4-hydroxyproline [3].
| Evidence Dimension | Reverse turn type induced in model tetrapeptides (R₂CO-2-R₁-amino acid-L-Ala-NHMe) |
|---|---|
| Target Compound Data | Aze (4-membered ring): preferentially induces γ-turn conformations |
| Comparator Or Baseline | Pro (5-membered ring): preferentially induces β-turn conformations; α-MePro: enhanced β-turn induction |
| Quantified Difference | Qualitative divergence in turn architecture (γ-turn vs β-turn); Cα-alkyl substitution on Aze further enhances γ-turn induction |
| Conditions | Molecular modeling (DFT), ¹H NMR, and FT-IR conformational analysis of protected tetrapeptides in organic solvents [1] |
Why This Matters
A γ-turn imposes a fundamentally different three-dimensional scaffold than a β-turn (~7 atoms in the H-bonded pseudocycle vs ~10 atoms), enabling access to peptide conformations inaccessible to proline—critical for designing peptidomimetics with differentiated target engagement geometry.
- [1] Baeza J.L., Gerona-Navarro G., Pérez de Vega M.J., García-López M.T., González-Muñiz R., Martín-Martínez M. Azetidine-derived amino acids versus proline derivatives. Alternative trends in reverse turn induction. J Org Chem. 2008;73(5):1704-1715. doi:10.1021/jo701746w. View Source
- [2] Zagari A., Némethy G., Scheraga H.A. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. 1990;30(9-10):951-959. doi:10.1002/bip.360300909. View Source
- [3] Reiners F. et al. Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Org Lett. 2020;22(21):8533-8537. doi:10.1021/acs.orglett.0c03131. View Source
